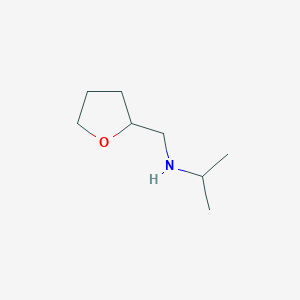
Ethyl 2-(acetyloxy)cyclopropanecarboxylate
Descripción general
Descripción
Ethyl 2-(acetyloxy)cyclopropanecarboxylate is a chemical compound with the molecular formula C8H12O4 . It is also known by other names such as Cyclopropanecarboxylic acid, 2-(acetyloxy)-, ethyl ester; Cyclopropanecarboxylic acid, 2-hydroxy-, ethyl ester, acetate; and Ethyl 2-acetoxycyclopropanecarboxylate .
Physical And Chemical Properties Analysis
Ethyl 2-(acetyloxy)cyclopropanecarboxylate has a density of 1.14g/cm3 and a boiling point of 204ºC at 760 mmHg . Its exact mass is 172.07400 and it has a LogP value of 0.50110 .Aplicaciones Científicas De Investigación
Organic Synthesis: Annulation Reagent
Ethyl 2-(acetyloxy)cyclopropanecarboxylate: is utilized as an annulation reagent in organic synthesis. It facilitates the conversion of aromatic compounds to 2-methylindanones under Friedel-Crafts conditions . This process is crucial for constructing complex organic molecules that can serve as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Pharmaceutical Industry: Synthesis of Coumarin Derivatives
In pharmaceutical research, this compound is employed in the synthesis of coumarin-3-carboxylate esters . These esters are significant due to their application in drug development, particularly for their anticoagulant and antibacterial properties. The compound’s role in facilitating cyclization reactions is essential for creating diverse coumarin structures used in medicinal chemistry.
Chemical Synthesis: Malonic Ester Synthesis
This compound is likely to be involved in malonic ester synthesis, a method used to prepare substituted acetic acids . It could be used to introduce cyclopropane rings into the molecular structure, which are valuable in the synthesis of various organic compounds due to their ring strain and reactivity.
Safety and Hazards
When handling Ethyl 2-(acetyloxy)cyclopropanecarboxylate, it’s important to avoid eating, drinking, or smoking. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
ethyl 2-acetyloxycyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-11-8(10)6-4-7(6)12-5(2)9/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYCEOHZDOYNHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298056 | |
| Record name | ethyl 2-(acetyloxy)cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72229-07-3 | |
| Record name | Ethyl 2-(acetyloxy)cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72229-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 120426 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072229073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72229-07-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(acetyloxy)cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(acetyloxy)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















